molecular formula C10H18NO4P B054972 Cypmpo CAS No. 934182-09-9

Cypmpo

Cat. No.: B054972
CAS No.: 934182-09-9
M. Wt: 247.23 g/mol
InChI Key: OSKIWEPJAIOTFB-UHFFFAOYSA-N
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Description

It is primarily used to detect and study free radicals, particularly hydroxyl and superoxide radicals, in various biological and chemical systems . This compound is valued for its high reactivity and stability, making it a crucial tool in oxidative stress research and related fields.

Scientific Research Applications

CYPMPO has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

CYPMPO, a cyclic DEPMPO-type nitrone, is primarily targeted towards hydroxyl and superoxide radicals . These radicals are reactive oxygen species (ROS) that play a crucial role in various biological and chemical systems .

Mode of Action

This compound acts as a spin-trapping reagent . It has a larger reaction rate constant with superoxide anion than DMPO, another commonly used spin trapping agent . The superoxide adduct of this compound is more stable than that of DMPO . This means that this compound can effectively trap these radicals and prevent them from causing oxidative damage .

Biochemical Pathways

The primary biochemical pathway influenced by this compound involves the trapping of free radicals, specifically hydroxyl and superoxide radicals . By trapping these radicals, this compound prevents them from participating in harmful oxidative reactions that can damage cells and tissues .

Pharmacokinetics

This suggests that this compound may have good bioavailability and can be effectively used in biological systems without causing significant toxicity .

Result of Action

The primary result of this compound’s action is the effective trapping of hydroxyl and superoxide radicals . This leads to a reduction in oxidative stress and potential damage to cells and tissues . Additionally, this compound has been associated with antioxidant and anti-tumor activity .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the spin-trapping capabilities of this compound are effective in both aqueous and non-aqueous media . Furthermore, this compound has a high melting point (126°C), low hygroscopic properties, and long shelf-life in aqueous solutions, offering significant practical advantages for use over other spin traps .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYPMPO typically involves the following steps:

    Formation of the Pyrroline Ring: The initial step involves the cyclization of a suitable precursor to form the pyrroline ring.

    Introduction of the Nitrone Group: This step involves the oxidation of the pyrroline ring to introduce the nitrone group.

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The use of high-purity reagents and stringent quality control measures ensures the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

CYPMPO undergoes several types of chemical reactions, including:

    Oxidation: this compound reacts with free radicals such as hydroxyl and superoxide radicals, forming stable adducts.

    Reduction: Under certain conditions, this compound can be reduced, although this is less common.

    Substitution: The diethoxyphosphoryl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are the corresponding adducts of this compound with the free radicals or substituted derivatives, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

CYPMPO is compared with other spin-trapping reagents such as DMPO (5,5-Dimethyl-1-pyrroline N-oxide) and DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide). While DMPO is widely used, this compound offers higher stability and reactivity towards superoxide radicals. DEPMPO, being structurally similar to this compound, also shows high reactivity but this compound is often preferred for its superior stability in biological systems .

List of Similar Compounds

  • DMPO (5,5-Dimethyl-1-pyrroline N-oxide)
  • DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide)
  • PBN (N-tert-Butyl-α-phenylnitrone)
  • MNP (2-Methyl-2-nitrosopropane)

This compound stands out due to its unique combination of stability and reactivity, making it a valuable tool in the study of free radicals and oxidative stress .

Properties

IUPAC Name

5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKIWEPJAIOTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934182-09-9
Record name 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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